molecular formula C14H17N3OS B1274662 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 590354-68-0

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274662
CAS No.: 590354-68-0
M. Wt: 275.37 g/mol
InChI Key: OWWUMHLFMGHBCB-UHFFFAOYSA-N
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Description

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C14H17N3OS and a molecular weight of 275.37 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 2,5-dimethylphenoxyacetic acid hydrazide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This compound may also interact with cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-sulfide

Uniqueness

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWUMHLFMGHBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390351
Record name 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590354-68-0
Record name 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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